

Commercial Suppliers of 2,6-Dimethoxyphenol-d3 for Research: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethoxyphenol-d3

Cat. No.: B12390395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2,6-Dimethoxyphenol-d3** (Syringol-d3), a deuterated stable isotope-labeled compound crucial for a variety of research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis. This document outlines key technical data from prominent suppliers, details a representative experimental protocol for its use, and provides visualizations of the associated workflows and concepts.

Supplier and Product Overview

2,6-Dimethoxyphenol-d3 is a deuterated analog of 2,6-Dimethoxyphenol (Syringol), a naturally occurring phenolic compound. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from its endogenous counterpart by mass spectrometry. This property makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring accurate quantification of 2,6-Dimethoxyphenol in complex matrices.

Two primary commercial suppliers of **2,6-Dimethoxyphenol-d3** for research purposes have been identified: MedchemExpress and LGC Standards. Both companies specialize in providing high-purity chemical reagents for scientific applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2,6-Dimethoxyphenol-d3** available from MedchemExpress and LGC Standards. This information is critical for researchers to assess the suitability of the product for their specific analytical needs.

Parameter	MedchemExpress	LGC Standards
Product Name	2,6-Dimethoxyphenol-d3 (Syringol-d3)	2,6-Dimethoxyphenol-3,4,5-d3
Catalog Number	HY-W003972S	D461502
CAS Number	2484091-60-1	Not specified
Molecular Formula	C ₈ H ₇ D ₃ O ₃	C ₈ H ₇ D ₃ O ₃
Molecular Weight	157.18	157.18
Purity	>98% (by NMR)	>95% (by NMR), 99.72% (by GC)[1]
Isotopic Purity	Not specified	>95%[1]
Appearance	Solid	White to Off-White Solid[1]
Solubility	Soluble in DMSO	Slightly soluble in Methanol[1]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	Long Term Storage at 20°C[1]

Experimental Protocol: Quantification of 2,6-Dimethoxyphenol in a Sample Matrix using 2,6-Dimethoxyphenol-d3 as an Internal Standard by GC-MS

This section outlines a detailed methodology for the quantification of 2,6-Dimethoxyphenol in a given sample matrix (e.g., environmental water sample, biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS) with **2,6-Dimethoxyphenol-d3** as an internal

standard. This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.

Materials and Reagents

- 2,6-Dimethoxyphenol (analytical standard)
- **2,6-Dimethoxyphenol-d3** (internal standard) from a commercial supplier
- Methanol (HPLC grade)
- Dichloromethane (GC grade)
- Anhydrous Sodium Sulfate
- Deionized water
- Sample matrix
- Standard laboratory glassware and equipment

Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of 2,6-Dimethoxyphenol and **2,6-Dimethoxyphenol-d3** into separate 10 mL volumetric flasks.
 - Dissolve the compounds in methanol and bring to volume.
- Working Standard Solutions:
 - Prepare a series of calibration standards by serially diluting the 2,6-Dimethoxyphenol primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
 - Prepare a working internal standard solution of **2,6-Dimethoxyphenol-d3** at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

- To 10 mL of the sample matrix in a separatory funnel, add a known amount (e.g., 10 μ L) of the 100 ng/mL **2,6-Dimethoxyphenol-d3** internal standard solution.
- Add 5 mL of dichloromethane to the separatory funnel.
- Shake vigorously for 2 minutes and allow the layers to separate.
- Collect the organic (bottom) layer.
- Repeat the extraction with another 5 mL of dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis

- Instrument Conditions (example):
 - Gas Chromatograph: Agilent 7890B or equivalent
 - Column: HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent
 - Injector: Splitless mode, 250°C
 - Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Mass Spectrometer: Agilent 5977A or equivalent
 - Ionization: Electron Impact (EI) at 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

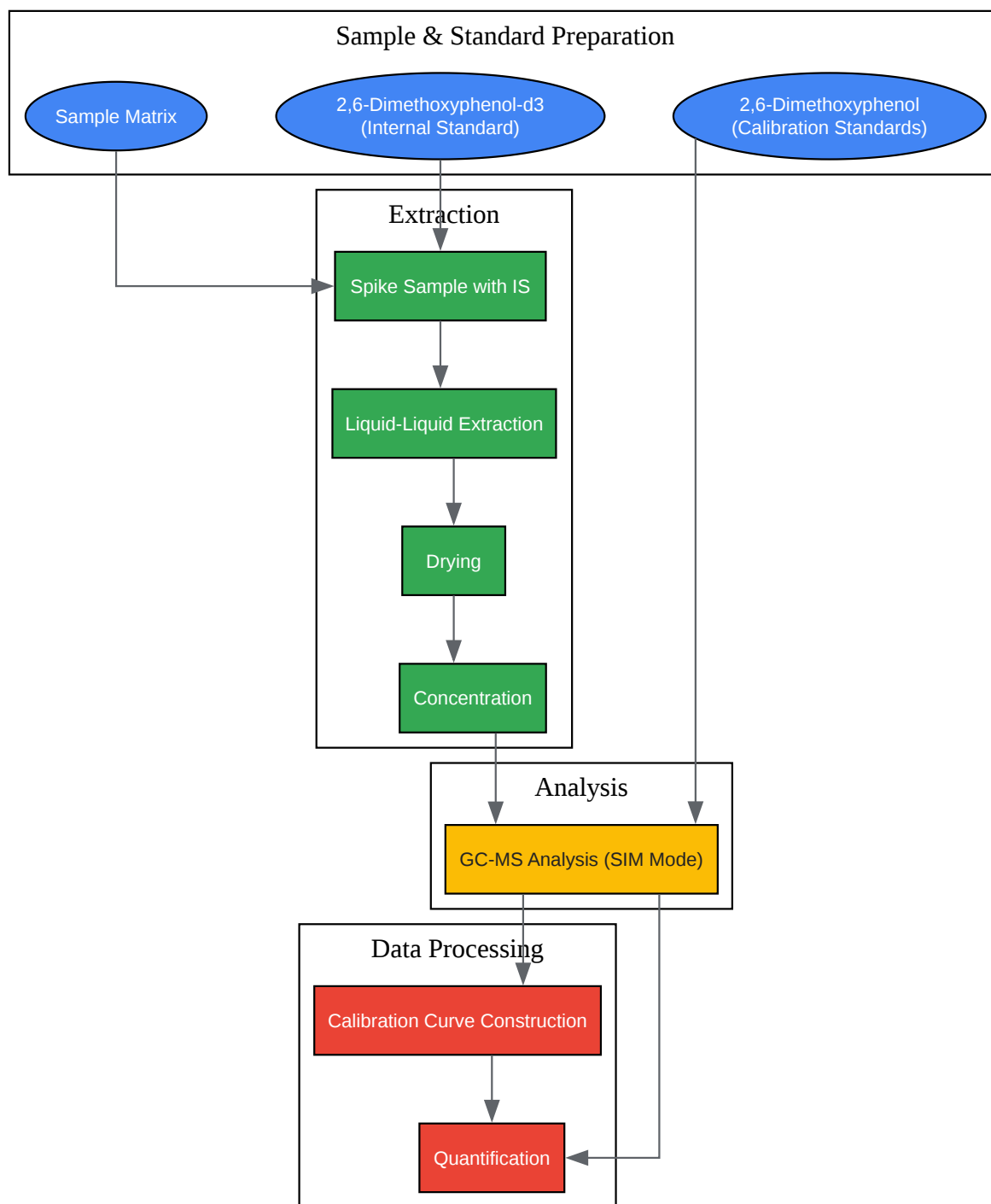
- Acquisition Mode: Selected Ion Monitoring (SIM)
- SIM Ions:
 - 2,6-Dimethoxyphenol: m/z 154 (quantifier), 139, 111 (qualifiers)
 - **2,6-Dimethoxyphenol-d3**: m/z 157 (quantifier), 142, 114 (qualifiers)
- Analysis Sequence:
 - Inject 1 μ L of each calibration standard.
 - Inject 1 μ L of the prepared sample extracts.

Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of 2,6-Dimethoxyphenol to the peak area of **2,6-Dimethoxyphenol-d3** against the concentration of 2,6-Dimethoxyphenol for each calibration standard.
- Determine the concentration of 2,6-Dimethoxyphenol in the samples by calculating the peak area ratio from the sample chromatogram and using the calibration curve.

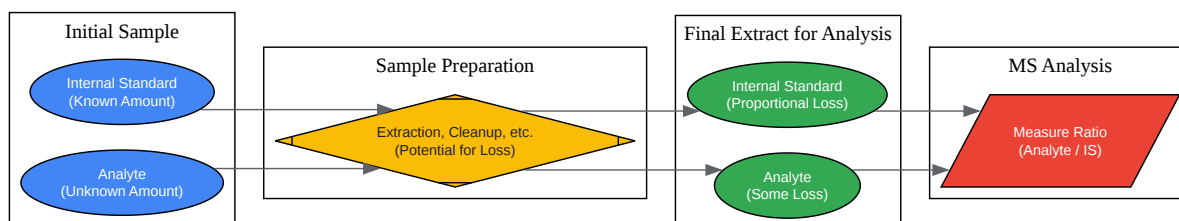
Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.



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Caption: Experimental workflow for the quantification of 2,6-Dimethoxyphenol using a deuterated internal standard.



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Caption: Conceptual diagram of the internal standard method for quantitative analysis.

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References

- 1. [lgcstandards.com](https://www.lgcstandards.com) [[lgcstandards.com](https://www.lgcstandards.com)]
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